molecular formula C17H17Cl2FN2O3S B12500855 N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide

Cat. No.: B12500855
M. Wt: 419.3 g/mol
InChI Key: SEFJCNOHLOAZSB-UHFFFAOYSA-N
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Description

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes both chloro and fluoro substituents on a benzyl ring, as well as a sulfonyl group attached to a phenyl ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzyl ring, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the sulfonyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide is unique due to its combination of chloro, fluoro, and sulfonyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and specialty chemicals.

Properties

Molecular Formula

C17H17Cl2FN2O3S

Molecular Weight

419.3 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-ethylacetamide

InChI

InChI=1S/C17H17Cl2FN2O3S/c1-2-21-17(23)11-22(10-14-15(19)4-3-5-16(14)20)26(24,25)13-8-6-12(18)7-9-13/h3-9H,2,10-11H2,1H3,(H,21,23)

InChI Key

SEFJCNOHLOAZSB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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